Sacubitril - 149709-62-6

Sacubitril

Catalog Number: EVT-253650
CAS Number: 149709-62-6
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sacubitril is a member of biphenyls.
Sacubitril is a prodrug neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction. It was approved by the FDA after being given the status of priority review for on July 7, 2015. Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II.
Sacubitril is a neprilysn (NEP) inhibitor prodrug with natriuretic activity. Upon administration, sacubitril is metabolized by esterases to its active metabolite, sacubitrilat, which inhibits NEP, a neutral endopeptidase that cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP), as well as certain vasoconstricting peptides including as angiotensin I and II, and endothelin-1. Additionally, sacubitrilat may inhibit NEP-mediated catabolism of certain peptide-based agents, thereby improving their in vivo stability and increasing tumor cell exposure.

Valsartan

  • Relevance: Valsartan is a key component of the combination drug sacubitril/valsartan (Entresto™). The combination of sacubitril and valsartan has been shown to be more effective than either drug alone in reducing the risk of death and hospitalization in patients with heart failure with reduced ejection fraction (HFrEF) [, ].

Enalapril

  • Relevance: Enalapril is often used as an active comparator in clinical trials investigating the efficacy and safety of sacubitril/valsartan [, , ]. The PARADIGM-HF trial demonstrated that sacubitril/valsartan was superior to enalapril in reducing the risk of cardiovascular death or hospitalization for heart failure in patients with HFrEF [].

Candesartan

  • Relevance: Candesartan was used as an active comparator against a placebo in the CHARM-Alternative and CHARM-Preserved trials, which informed the putative placebo analysis for sacubitril/valsartan []. This analysis suggested treatment benefits of sacubitril/valsartan over a theoretical placebo across a range of left ventricular ejection fractions (LVEF) [].

Olmesartan

  • Relevance: Olmesartan was investigated as an alternative treatment to sacubitril/valsartan in elderly Asian patients with systolic hypertension []. Results showed that while both drugs effectively lowered blood pressure, sacubitril/valsartan demonstrated superior efficacy compared to olmesartan in this patient population []. Additionally, a study comparing sacubitril/valsartan to olmesartan in hypertensive patients without HFrEF found that sacubitril/valsartan led to more significant improvements in left atrial and ventricular structure and function [].

Ramipril

  • Relevance: In the PARADISE MI trial, ramipril served as the active comparator to assess the efficacy and safety of sacubitril/valsartan in high-risk post-myocardial infarction patients []. This study concluded that the use of mineralocorticoid receptor antagonists (MRAs) did not alter the treatment effect or safety profile of sacubitril/valsartan compared to ramipril in this patient group [].

Atorvastatin

  • Relevance: A case report highlighted the potential for drug interaction between atorvastatin and sacubitril/valsartan []. It described a patient who developed life-threatening rhabdomyolysis, a serious condition involving muscle breakdown, after taking both medications concurrently []. The report emphasized the importance of careful monitoring and dose adjustments when prescribing these drugs together [].

Empagliflozin

  • Relevance: Empagliflozin was compared to sacubitril/valsartan in a study evaluating their value for money in treating heart failure with preserved ejection fraction (HFpEF) []. While both medications have shown benefits in managing HFpEF, the study found that empagliflozin provided better value for money, particularly in patients with diabetes [].

Angiotensin II

  • Relevance: The research papers highlight the importance of the renin-angiotensin-aldosterone system (RAAS) in heart failure [, ]. Both valsartan (an ARB) and sacubitril, through its active metabolite LBQ657, inhibit the effects of angiotensin II, contributing to the therapeutic benefits of sacubitril/valsartan in heart failure [, , ].

Bradykinin

  • Relevance: Sacubitril, by inhibiting neprilysin, can increase bradykinin levels. While this contributes to the beneficial effects of sacubitril/valsartan in heart failure, elevated bradykinin levels can also lead to side effects such as angioedema [, ].

N-terminal pro-B-type natriuretic peptide (NT-proBNP)

  • Relevance: Several studies mentioned utilized NT-proBNP levels as a measure of treatment efficacy for sacubitril/valsartan [, , ]. Reductions in NT-proBNP levels were observed in patients treated with sacubitril/valsartan, indicating a positive response to therapy [, , ].
Overview

Sacubitril is a pharmaceutical compound primarily used as an angiotensin receptor neprilysin inhibitor, which plays a crucial role in the treatment of heart failure. It is often combined with valsartan to enhance therapeutic efficacy. Sacubitril inhibits neprilysin, an enzyme that breaks down natriuretic peptides, thereby increasing their levels and promoting vasodilation, natriuresis, and diuresis.

Source and Classification

Sacubitril is classified under the category of cardiovascular agents, specifically as a heart failure medication. It is marketed under the brand name Entresto when combined with valsartan. The compound is synthesized from various chemical precursors and has been the subject of extensive research due to its unique mechanism of action and beneficial effects on heart failure patients.

Synthesis Analysis

The synthesis of sacubitril involves several chemical reactions that can be categorized into different methodologies:

  1. Convergent Synthesis: This method employs diastereoselective carbethoxyallylation and stereoselective reactions to synthesize precursors efficiently. For instance, the use of rhodium-catalyzed reactions has been highlighted as a key step in the synthesis process .
  2. Chiral Synthesis Techniques: Modern synthetic routes utilize chiral induction reagents to enhance yields and selectivity. One notable method involves the use of readily available industrial raw materials combined with chiral induction reagents like Betti base, leading to simpler and more environmentally friendly processes .
  3. High-Performance Liquid Chromatography: Analytical methods such as high-performance liquid chromatography are employed to assess the optical purity of sacubitril and its stereoisomers, ensuring quality control during synthesis .
Molecular Structure Analysis

The molecular structure of sacubitril can be described by its chemical formula C23H29N1O5C_{23}H_{29}N_{1}O_{5}. The compound consists of a biphenyl moiety linked to a pentanoic acid derivative with an amino group. The stereochemistry is crucial for its biological activity, with specific configurations at chiral centers influencing its interaction with biological targets.

Structural Data

  • Molecular Weight: 429.49 g/mol
  • Melting Point: The melting points of sacubitril derivatives vary based on substitutions; for example, certain derivatives have reported melting points ranging from 179 °C to 264 °C depending on their substituent groups .
Chemical Reactions Analysis

Sacubitril undergoes several chemical reactions during its synthesis:

  1. Cyclization: This reaction forms cyclic structures that are essential for the final product's configuration.
  2. Esterification: This step involves the formation of ester bonds, which are critical for the stability and solubility of sacubitril.
  3. Amidation: The introduction of amide groups enhances the pharmacological properties of sacubitril.

These reactions are meticulously controlled to optimize yield and purity, with reaction conditions such as temperature and solvent choice being critical for success .

Mechanism of Action

Sacubitril's mechanism primarily involves the inhibition of neprilysin, an enzyme responsible for degrading natriuretic peptides. By inhibiting this enzyme, sacubitril increases levels of these peptides, leading to:

  • Vasodilation: Relaxation of blood vessels reduces blood pressure.
  • Natriuresis: Increased sodium excretion promotes fluid balance.
  • Diuresis: Enhanced urine production helps alleviate fluid overload in heart failure patients.

This multi-faceted action results in improved cardiac output and reduced symptoms associated with heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sacubitril is typically found as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in water and organic solvents.

Chemical Properties

  • Stability: Sacubitril is stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: The compound's activity can be influenced by pH levels in formulations.

Relevant analyses include spectroscopic methods (NMR, mass spectrometry) used to confirm structural integrity post-synthesis .

Applications

Sacubitril is predominantly utilized in clinical settings for treating heart failure with reduced ejection fraction. Its application has been validated through numerous clinical trials demonstrating significant improvements in morbidity and mortality among patients with this condition. Additionally, ongoing research explores potential uses in other cardiovascular diseases due to its beneficial effects on blood pressure regulation and cardiac function .

Properties

CAS Number

149709-62-6

Product Name

Sacubitril

IUPAC Name

4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

PYNXFZCZUAOOQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Synonyms

3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate
entresto
LCZ 696
LCZ-696
LCZ696
sacubitril
sacubitril valsartan drug combination
sacubitril valsartan sodium hydrate
sacubitril-valsartan
trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.